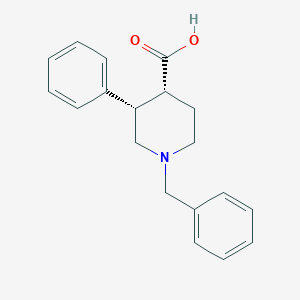methanone](/img/structure/B257302.png)
[4-(Diphenylmethyl)piperazin-1-yl](4-ethoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Diphenylmethyl)piperazin-1-yl](4-ethoxyphenyl)methanone, commonly known as DPPM, is a chemical compound that has gained significant attention in the scientific community for its potential applications in biomedical research. DPPM is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of DPPM is not fully understood. However, it has been suggested that DPPM acts on the dopaminergic and serotonergic systems in the brain. DPPM has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
DPPM has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DPPM has also been shown to have antipsychotic effects by blocking dopamine receptors in the brain. Additionally, DPPM has been shown to have analgesic effects by inhibiting the transmission of pain signals in the spinal cord.
実験室実験の利点と制限
DPPM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DPPM is also highly soluble in organic solvents, making it easy to work with in the lab. However, DPPM has some limitations in lab experiments. It has a relatively short half-life, which can make it difficult to study its pharmacokinetics. Additionally, DPPM has low selectivity for specific receptors, which can make it difficult to study its mechanism of action.
将来の方向性
There are several future directions for the study of DPPM. One direction is to study its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, particularly its selectivity for specific receptors. Additionally, future studies could focus on improving the pharmacokinetics of DPPM, such as by developing prodrugs that can increase its half-life. Overall, the study of DPPM has the potential to lead to the development of new treatments for a variety of diseases.
合成法
The synthesis method of DPPM involves the reaction of 4-(4-ethoxyphenyl)butan-2-one with diphenylmethylpiperazine in the presence of a catalyst. The reaction results in the formation of DPPM as a white crystalline solid. The purity of DPPM can be improved through recrystallization and purification techniques.
科学的研究の応用
DPPM has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anticancer, antipsychotic, and analgesic properties. DPPM has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
特性
製品名 |
[4-(Diphenylmethyl)piperazin-1-yl](4-ethoxyphenyl)methanone |
|---|---|
分子式 |
C26H28N2O2 |
分子量 |
400.5 g/mol |
IUPAC名 |
(4-benzhydrylpiperazin-1-yl)-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C26H28N2O2/c1-2-30-24-15-13-23(14-16-24)26(29)28-19-17-27(18-20-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,25H,2,17-20H2,1H3 |
InChIキー |
HZBSTKQZRLGIDI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Benzyl(methyl)amino]propan-2-yl 1-benzofuran-2-carboxylate](/img/structure/B257221.png)
![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)
![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)
![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)


![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)



